An In-depth Technical Guide to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles.[1][2][3] Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, bearing the CAS number 1225574-45-7 , is a prime exemplar of a fluorinated building block designed to leverage the unique physicochemical properties of fluorine.[4][5][6][7] This guide provides a comprehensive technical overview of this compound, delving into its synthesis, properties, and potential applications for researchers engaged in the development of novel therapeutics. The presence of both a fluorine atom and a methoxy group on the phenyl ring offers a dual advantage, allowing for the fine-tuning of metabolic stability, bioavailability, and target-binding affinity.[8][9] This document will serve as a detailed resource, elucidating the scientific rationale behind the use of this versatile intermediate.
Physicochemical Properties and Structural Attributes
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a specialized organic compound categorized under "Fluorinated Building Blocks".[4] Its structural integrity and potential for further chemical modification are rooted in its distinct molecular architecture.
| Property | Value | Source(s) |
| CAS Number | 1225574-45-7 | [4][6] |
| Molecular Formula | C₁₃H₁₃FO₅ | [4] |
| Molecular Weight | 268.24 g/mol | [4] |
| Typical Purity | ≥97% | [4] |
| Physical Form | Solid (predicted based on similar compounds) | [10] |
The molecule's structure, featuring a β-keto ester functionality, makes it a valuable precursor in various synthetic transformations, particularly in the construction of heterocyclic systems which are prevalent in many pharmaceutical agents.[11] The fluorine atom at the 5-position of the phenyl ring introduces a potent electronic effect, influencing the acidity of adjacent protons and providing a potential site for metabolic blocking.[8][9] Concurrently, the methoxy group at the 2-position can enhance ligand-target interactions and improve pharmacokinetic properties.[4]
Synthesis and Reaction Mechanism: A Plausible Approach via Claisen Condensation
The proposed synthesis involves a crossed Claisen condensation between two different esters: an appropriate aromatic methyl ester and diethyl oxalate. This method is efficient for generating the desired 1,3-diketone structure.
Proposed Starting Materials:
-
1-(5-fluoro-2-methoxyphenyl)ethan-1-one: The ketone precursor that will form the core of the final molecule.
-
Diethyl oxalate: The acylating agent that will introduce the second keto group and the ethyl ester functionality.
-
Sodium ethoxide (NaOEt): A strong base required to generate the enolate intermediate.
-
Anhydrous Ethanol (EtOH): A suitable solvent for the reaction.
Reaction Mechanism:
The reaction proceeds through the following key steps:
-
Enolate Formation: Sodium ethoxide abstracts an α-proton from 1-(5-fluoro-2-methoxyphenyl)ethan-1-one to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product.
Caption: Proposed workflow for the synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate via Claisen condensation.
Experimental Protocol (Hypothetical):
-
To a solution of sodium ethoxide in anhydrous ethanol, 1-(5-fluoro-2-methoxyphenyl)ethan-1-one is added dropwise at room temperature under an inert atmosphere.
-
The mixture is stirred for a specified period to ensure complete enolate formation.
-
Diethyl oxalate is then added slowly to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with a weak acid and the product is extracted using an appropriate organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate.
Applications in Drug Discovery and Development
As a fluorinated building block, Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate holds significant potential in medicinal chemistry. The strategic placement of the fluoro and methoxy groups can impart several desirable properties to a lead compound:[4][8][9]
-
Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, potentially leading to stronger interactions with biological targets.
-
Improved Pharmacokinetics: The methoxy group can enhance solubility and permeability, contributing to better absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
The β-keto ester moiety is a versatile handle for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in many approved drugs.[11]
Spectroscopic Characterization
While specific spectral data for this compound is not publicly available in research literature, suppliers of this chemical often provide analytical data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5] Based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluoro and methoxy substituents), the methylene protons of the butanoate chain, and the ethyl group of the ester.
-
¹³C NMR: Resonances for the carbonyl carbons, aromatic carbons (with C-F couplings), and the aliphatic carbons of the ethyl and butanoate moieties.
-
Mass Spectrometry (EI-MS): A molecular ion peak corresponding to the molecular weight of 268.24, along with characteristic fragmentation patterns for esters and aromatic ketones.
Safety, Handling, and Disposal
As with any laboratory chemical, Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not publicly available, general guidelines for similar chemical classes should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area or under a fume hood.[15][16] Keep away from heat, sparks, and open flames.[15]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[15]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[15][16]
Disposal:
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]
Conclusion
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a strategically designed chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its unique combination of a fluorinated phenyl ring, a methoxy group, and a versatile β-keto ester functionality makes it a valuable building block for the synthesis of complex molecules with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its known characteristics, a plausible and detailed synthetic approach, and essential safety information to aid researchers in its effective and safe utilization in the laboratory.
References
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Full article: Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. [Link]
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The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International. (2025). I.K. Press. [Link]
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Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud. (2025). MolecularCloud. [Link]
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Fluorinated building blocks in drug design: new pathways and targets. (n.d.). ResearchGate. [Link]
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1225574-45-7| Chemical Name : Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate. (n.d.). Pharmaffiliates. [Link]
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Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. (2019). Organic Syntheses. [Link]
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SAFETY DATA SHEET. (n.d.). MarkHerb. [Link]
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(CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. (2018). Beilstein Journal of Organic Chemistry. [Link]
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Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. (2015). National Institutes of Health. [Link]
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Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. (n.d.). 3M. [Link]
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One-pot efficient synthesis of aryl α-keto esters from aryl-ketones | Request PDF. (2025). ResearchGate. [Link]
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Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. (2023). MDPI. [Link]
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Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (2024). MDPI. [Link]
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Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (2024). PubMed. [Link]
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2023). MDPI. [Link]
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